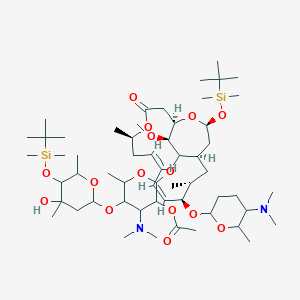
Methyl 2-amino-3-chloropropanoate hydrochloride
Overview
Description
Methyl 2-amino-3-chloropropanoate hydrochloride is a serine derivative . It has a molecular weight of 174.03 . It is a solid substance with a white to off-white color .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C4H8ClNO2.ClH/c1-8-4(7)3(6)2-5;/h3H,2,6H2,1H3;1H .Physical and Chemical Properties Analysis
This compound is a solid substance with a white to off-white color . It has a molecular weight of 174.03 . The compound should be stored at 4°C and protected from light .Scientific Research Applications
Enantiomeric Purity and Chemical Synthesis
Methyl 2-amino-3-chloropropanoate hydrochloride plays a role in the synthesis of enantiomerically pure compounds. Koppenhoefer and Schurig (2003) describe its application in producing high purity (S)-2-chloroalkanoic acids from (S)-2-amino acids, highlighting its utility in creating specific molecular configurations (Koppenhoefer & Schurig, 2003).
Synthesis of Substituted 3-Hydroxythiophenes
Ostapiuk et al. (2021) demonstrated the synthesis of Methyl 3-aryl-2-bromo-2-chloropropanoates via the Meerwein reaction from methyl 2-chloroacrylate. These compounds are used as starting materials for constructing substituted 3-hydroxythiophenes, illustrating the chemical's versatility in creating diverse molecular structures (Ostapiuk et al., 2021).
Optical Resolution in Chemical Analysis
Shiraiwa et al. (1996) explored the optical resolution of (RS)-2-amino-3-chloropropanoic acid hydrochloride to obtain optically pure (R)- and (S)-ACP. This application is crucial in analytical chemistry for separating racemic mixtures into their constituent enantiomers (Shiraiwa et al., 1996).
Coordination Compounds in Spectroscopy
Warnke and Trojanowska (1993) studied the 1H NMR spectra of 2-aminooxypropanoic acid and its esters, including hydrochlorides, for insights into their interaction with palladium(II). This research aids in understanding the chelation and coordination behavior of these compounds in molecular spectroscopy (Warnke & Trojanowska, 1993).
Synthesis of Chiral Molecules in Biochemistry
Cao et al. (2016) describe the use of a marine microbial esterase for synthesizing chiral 2-chloropropanoic acids and their ester derivatives, demonstrating the biochemical applications of these compounds in producing optically pure substances (Cao et al., 2016).
Synthesis of Amino Acid Derivatives
Li and Sha (2008) report the synthesis of amino acid methyl ester hydrochlorides, including those derived from methyl 2-amino-3-chloropropanoate, emphasizing its role in producing a variety of amino acid esters (Li & Sha, 2008).
Mechanism of Action
While the specific mechanism of action for this compound is not detailed in the search results, it is noted that amino acids and amino acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
methyl 2-amino-3-chloropropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2/c1-8-4(7)3(6)2-5/h3H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUDJGGFFNDILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40328997 | |
| Record name | methyl 2-amino-3-chloropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38524-37-7 | |
| Record name | methyl 2-amino-3-chloropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40328997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2S,3R,4S,5S)-4,5-dibenzoyloxy-6-bromo-2-methyloxan-3-yl] benzoate](/img/structure/B7828782.png)





![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)-](/img/structure/B7828815.png)
![1-[(3aR,5R,6R,6aS)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B7828831.png)


![methyl (2R,4R,5R)-5-acetamido-4-acetyloxy-2-chloro-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B7828862.png)

